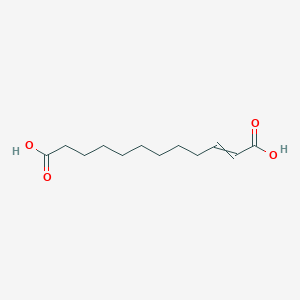
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2) expression. Its anti-cancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been found to exhibit biochemical and physiological effects in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in vitro and in vivo. It has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO). In addition, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This makes it a potential candidate for the development of novel therapeutics for various diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential as a ligand for the development of metal-based catalysts. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion
In conclusion, 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Métodos De Síntesis
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole can be synthesized through a one-pot reaction of 2-nitrobenzaldehyde, malononitrile, and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization, resulting in the formation of 1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole in good yield.
Aplicaciones Científicas De Investigación
1-{2-nitrophenyl}-4,5,6,7-tetrahydro-1H-indazole has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities in vitro and in vivo. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential ligand for the development of metal-based catalysts.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14-15/h3-4,7-9H,1-2,5-6H2 |
Clave InChI |
MTUWXCIMKYFMGI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)

![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)



![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)


![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)